n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to an ethyl group and further connected to a methoxyacetamide moiety. The unique structural features of this compound make it a valuable subject for study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide typically involves a multi-step process. One common method includes the reaction of 3-fluoro-4-methoxyacetophenone with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final compound. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine
- N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-methylaniline
- N-[1-(3-fluoro-4-methoxyphenyl)ethyl]aniline
Uniqueness
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-2-methoxyacetamide stands out due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which confer unique chemical and biological properties. This structural uniqueness allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16FNO3 |
---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-8(14-12(15)7-16-2)9-4-5-11(17-3)10(13)6-9/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
XEUMAAKXZFRULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.